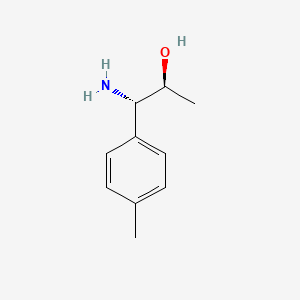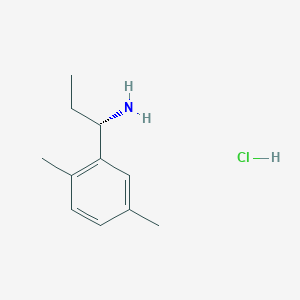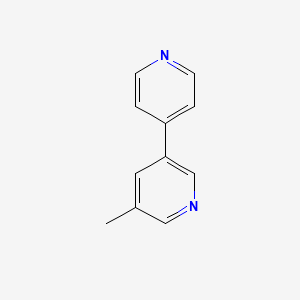
5-Methyl-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond The methyl group at the 5-position of one of the pyridine rings distinguishes 5-Methyl-3,4’-bipyridine from other bipyridine derivatives
Preparation Methods
The synthesis of 5-Methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This reaction uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine, with palladium as the catalyst.
Ullmann Coupling: This reaction involves the homocoupling of halogenated pyridines using copper as the catalyst.
Electrochemical Methods: These methods utilize electrochemical cells to facilitate the coupling of pyridine derivatives.
Industrial production methods often involve optimizing these reactions to achieve higher yields and lower costs. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product .
Chemical Reactions Analysis
5-Methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced bipyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, with common reagents including alkyl halides and nucleophiles such as amines or thiols.
Coupling Reactions: As mentioned in the preparation methods, coupling reactions are essential for synthesizing bipyridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
5-Methyl-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and materials science.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: 5-Methyl-3,4’-bipyridine is used in the synthesis of advanced materials, such as polymers and supramolecular structures
Mechanism of Action
The mechanism of action of 5-Methyl-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
5-Methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have applications in electrochromic devices and redox flow batteries.
3,3’-Bipyridine: Less common but still used in coordination chemistry and materials science.
The uniqueness of 5-Methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its chemical reactivity and coordination properties .
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-methyl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h2-8H,1H3 |
InChI Key |
NVKLUOAVYPYRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


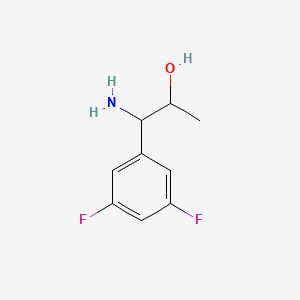
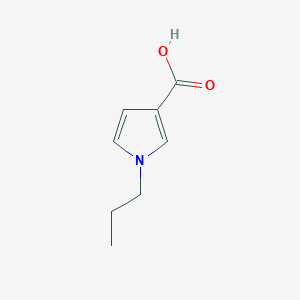
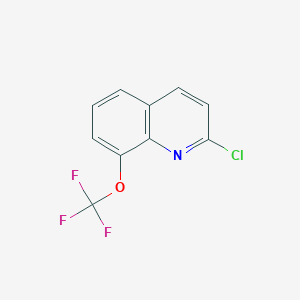
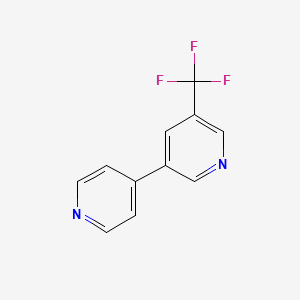
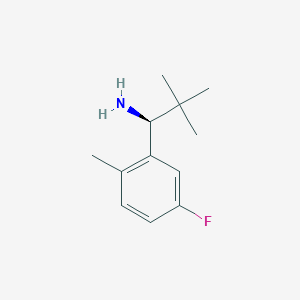
![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
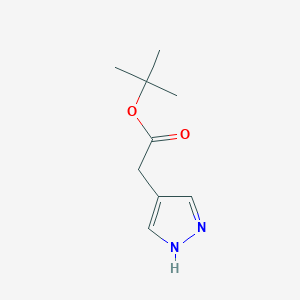
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)




